molecular formula C25H31N3O3S B2708889 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 887212-96-6

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No.: B2708889
CAS No.: 887212-96-6
M. Wt: 453.6
InChI Key: MDNYPAYYPGVHEE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a dimethylbenzenesulfonyl group, an ethoxy group, and an ethylpiperazinyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl, ethoxy, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, ethyl iodide, and piperazine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Industrial methods also emphasize the importance of efficient purification techniques, such as crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions, such as:

  • 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
  • 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
  • 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)pyridine

Uniqueness

The uniqueness of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-5-27-11-13-28(14-12-27)25-22-16-20(31-6-2)8-10-23(22)26-17-24(25)32(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYPAYYPGVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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